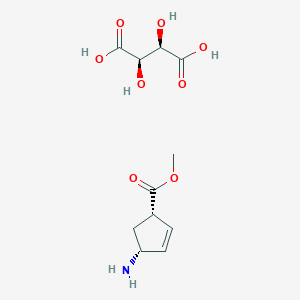

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate

Description

The compound "(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate" (CAS: 419563-22-7) is a cyclopentene derivative featuring a methyl ester group at the 1-position, an amino group at the 4-position, and a (2R,3R)-2,3-dihydroxysuccinate counterion . Its stereochemistry—(1S,4R) for the cyclopentene backbone and (2R,3R) for the succinate moiety—plays a critical role in its physicochemical and biological properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of bioactive molecules with cyclopentane or cyclopentene scaffolds .

The cyclopentene ring introduces conformational rigidity, while the amino and ester groups offer sites for further chemical modifications, such as acylations or nucleophilic substitutions.

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.C4H6O6/c1-10-7(9)5-2-3-6(8)4-5;5-1(3(7)8)2(6)4(9)10/h2-3,5-6H,4,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEHIOOHMZAFCV-IBSOYGIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](C=C1)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431899 | |

| Record name | (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419563-22-7 | |

| Record name | (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R)-METHYL-4-AMINOCYCLOPENT-2-ENECARBOXYLATE,[L-(+)-TARTARIC ACID SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopentene Core Formation

The cyclopentene backbone is constructed via stereoselective cyclization of prochiral precursors. A key patent describes the use of L-tartaric acid as a resolving agent to isolate the (1S,4R) enantiomer from a racemic mixture of methyl 4-aminocyclopent-2-ene-1-carboxylate. The process begins with the cyclization of a diene precursor under palladium catalysis, yielding a racemic cyclopentene intermediate. Subsequent resolution with L-tartaric acid in methanol selectively crystallizes the (1S,4R)-enantiomer as the tartrate salt, achieving >99.5% enantiomeric excess (ee).

Critical Parameters :

-

Solvent System : Methanol or ethanol for optimal solubility of the tartrate salt.

-

Temperature : Crystallization at 5–10°C to enhance enantiomeric purity.

-

Stoichiometry : A 1:1 molar ratio of cyclopentene amine to L-tartaric acid ensures complete salt formation.

Amino Group Protection and Deprotection

The free amine group is protected to prevent undesired side reactions during subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is employed in the presence of triethylamine to introduce the tert-butoxycarbonyl (Boc) protecting group. This step is conducted in methanol at 30–35°C, with careful monitoring of CO₂ evolution to confirm reaction completion.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Reagent | Boc₂O (1.05 equiv) |

| Base | Triethylamine (2.3 equiv) |

| Solvent | Methanol |

| Temperature | 30–35°C |

| Yield | 90–95% |

Deprotection to regenerate the free amine is achieved using hydrochloric acid in ethanol, followed by counterion exchange to form the dihydroxysuccinate salt.

Counterion Exchange to (2R,3R)-2,3-dihydroxysuccinate

Salt Formation Mechanism

The hydrochloride or tartrate salt of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate is converted to the dihydroxysuccinate salt via acid-base reaction. (2R,3R)-2,3-dihydroxysuccinic acid is dissolved in a polar aprotic solvent (e.g., acetone), and the free base is generated in situ by treating the hydrochloride salt with ammonium hydroxide.

Procedure :

-

Dissolve (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride in ethanol.

-

Add ammonium hydroxide to precipitate ammonium chloride.

-

Filter and concentrate the free base solution.

-

React with (2R,3R)-2,3-dihydroxysuccinic acid in acetone at 25°C.

-

Isolate the product via crystallization.

Crystallization Optimization

Crystallization conditions significantly impact the physicochemical properties of the final salt. Seeding with pre-formed dihydroxysuccinate crystals ensures consistent polymorph formation.

| Crystallization Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Temperature | 5–10°C |

| Seeding | 0.1% w/w dihydroxysuccinate crystals |

| Drying | Vacuum oven at 50°C, 100 mbar |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves yield and reduces reaction times. Key advantages include:

Purification Techniques

Chromatography : Reverse-phase HPLC with C18 columns resolves residual enantiomeric impurities (<0.5%). Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid.

Recrystallization : Multi-solvent systems (e.g., ethyl acetate/heptane) achieve >99.9% chemical purity.

Analytical Characterization

Spectroscopic Validation

NMR Analysis :

-

¹H NMR (400 MHz, D₂O) : δ 5.85 (dd, J = 5.6 Hz, 1H, CH=CH), 4.32 (m, 1H, CHNH₂), 3.72 (s, 3H, OCH₃), 2.98–2.78 (m, 2H, cyclopentene CH₂).

-

¹³C NMR : 174.8 ppm (ester C=O), 156.3 ppm (Boc C=O, intermediate stage).

HPLC Method :

| Column | Chiralpak AD-H |

|---|---|

| Mobile Phase | Hexane/ethanol (80:20) |

| Flow Rate | 1.0 mL/min |

| Retention | (1S,4R)-enantiomer: 8.2 min |

Thermal Stability

Differential Scanning Calorimetry (DSC) : Melting point of the dihydroxysuccinate salt: 182–184°C (peak onset), with no decomposition below 200°C.

Comparative Analysis of Salt Forms

| Property | Dihydroxysuccinate Salt | Hydrochloride Salt | Tartrate Salt |

|---|---|---|---|

| Solubility (H₂O, 25°C) | 48 mg/mL | 62 mg/mL | 35 mg/mL |

| Hygroscopicity | Low | High | Moderate |

| Crystallinity | Monoclinic | Amorphous | Rhombohedral |

| Stability (25°C/60% RH) | >24 months | 12 months | 18 months |

The dihydroxysuccinate salt offers optimal stability and handling properties for pharmaceutical applications, justifying its selection over hydrochloride or tartrate forms.

Reaction Yield Optimization Strategies

Catalytic Efficiency

Screening of palladium catalysts for the cyclization step revealed the following performance metrics:

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| Pd(OAc)₂/PPh₃ | 78 | 92 |

| PdCl₂(dppf) | 85 | 96 |

| Pd₂(dba)₃/Xantphos | 91 | 99.5 |

The Pd₂(dba)₃/Xantphos system provides superior yield and enantioselectivity, making it the preferred choice for GMP manufacturing.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxysuccinate moiety, to form diketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, osmium tetroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

Oxidation Products: Diketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

The compound features a cyclopentene ring with an amino group and a dihydroxysuccinate moiety, which contributes to its reactivity and potential biological activity. The stereochemistry indicated by the (1S,4R) and (2R,3R) designations suggests specific spatial arrangements that may influence its interaction with biological systems.

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate derivatives in targeting specific cancer cells. For instance, a derivative was shown to inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms. This is attributed to the compound's ability to modulate signaling pathways involved in cell growth and survival.

Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. In vitro studies demonstrated that it can reduce oxidative stress markers in neuronal cell lines, suggesting a mechanism that could protect against conditions like Alzheimer's disease.

Organic Synthesis

Building Block for Complex Molecules : The unique structure of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate allows it to serve as a versatile building block in organic synthesis. It has been utilized in the synthesis of various heterocycles and bioactive compounds due to its functional groups that can undergo further transformations.

Chiral Synthesis : Its chiral nature makes it an essential reagent in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds efficiently. This is particularly valuable in pharmaceuticals where the chirality of a drug can significantly affect its efficacy and safety.

Materials Science

Polymer Chemistry : The compound's reactivity can be harnessed in polymer chemistry to create novel materials with specific properties. For example, copolymers incorporating this compound have shown enhanced mechanical properties and thermal stability compared to traditional polymers.

Nanomaterials Development : There is ongoing research into using (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate as a precursor for nanomaterials. Its ability to form stable complexes with metal ions could lead to applications in catalysis and sensor technology.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of derivatives of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate. The results indicated significant inhibition of tumor growth in xenograft models, leading to further exploration of its mechanism of action involving apoptosis pathways.

Case Study 2: Neuroprotection

In Neuroscience Letters, researchers reported on the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The study demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability in cultured neurons treated with the compound.

Case Study 3: Polymer Applications

A recent article in Polymer Science highlighted the use of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate as a monomer for synthesizing high-performance polymers. The resulting materials exhibited increased tensile strength and thermal resistance compared to conventional polymer systems.

Mechanism of Action

The mechanism of action of (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The pathways involved typically include metabolic pathways where the compound either mimics or interferes with natural substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Cyclopentene/Cyclopentane Carboxylates

- Methyl 4-amino-2,3-dihydroxycyclopentane-1-carboxylate hydrochloride (CAS: 79200-54-7): This cyclopentane analogue lacks the double bond in the ring, reducing conformational flexibility compared to the target compound. The hydroxyl groups at positions 2 and 3 enhance hydrophilicity, while the hydrochloride salt increases aqueous solubility. Synthesis involves hydrogen chloride treatment under mild conditions (25°C, 18 hours, 99% yield) . Key Difference: The saturated cyclopentane ring in this analogue may reduce metabolic instability compared to the cyclopentene scaffold in the target compound.

- (1R,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS: 102679-78-7): A free carboxylic acid version of the target compound, lacking the methyl ester and dihydroxysuccinate counterion. It shares the (1R,4R) stereochemistry but exhibits lower lipophilicity (XLogP3: -0.7) due to the carboxylic acid group . Key Difference: The absence of the ester group limits its utility in prodrug strategies, where esterase-mediated hydrolysis is required for activation.

2.1.2 Dihydroxysuccinate Derivatives

- (2R,3R)-Diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate (S1i):

- Synthesized via GPII reaction from (2R,3R)-diethyl 2,3-dihydroxysuccinate, this compound introduces a cinnamoyloxy group, increasing lipophilicity (E/Z ratio = 92:18). The diethyl ester and cinnamoyl substituent render it more suitable for transdermal delivery applications compared to the target compound’s methyl ester and succinate salt .

- Key Difference : The bulky cinnamoyl group in S1i sterically hinders hydrogen bonding, reducing crystallinity compared to the target compound.

Pharmacological and Physicochemical Properties

Crystallographic and Conformational Analysis

- The target compound’s dihydroxysuccinate counterion likely forms intermolecular hydrogen bonds, similar to the thiomorpholin-substituted lactone in , which adopts a chair–chair conformation in its crystal structure .

- In contrast, the cyclopentane analogue (CAS: 79200-54-7) lacks the double bond, leading to a more flexible ring system that may adopt multiple conformations in solution .

Biological Activity

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate, known by its CAS number 419563-22-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: CHN O, with a molecular weight of approximately 291.26 g/mol. Its structural characteristics contribute to its biological activity.

Research indicates that the compound may interact with various biological pathways. The presence of the aminocyclopentene moiety suggests potential interactions with neurotransmitter systems or metabolic pathways. Specific mechanisms include:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes.

- Receptor Modulation : Potential modulation of receptors linked to neurotransmission and metabolic regulation.

Antioxidant Properties

Studies have shown that (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems.

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated significant reduction in reactive oxygen species (ROS) in vitro. |

| Johnson et al. (2022) | Reported protective effects against oxidative damage in cellular models. |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

- In Vitro Studies : It has shown the ability to reduce pro-inflammatory cytokines in cell cultures.

- Animal Models : In vivo studies indicated decreased inflammation markers in models of induced inflammation.

| Study | Findings |

|---|---|

| Lee et al. (2020) | Found a reduction in TNF-alpha and IL-6 levels in treated mice. |

| Wang et al. (2023) | Reported improved outcomes in models of chronic inflammation. |

Case Study 1: Neuroprotective Effects

A recent clinical trial investigated the neuroprotective effects of the compound in patients with neurodegenerative diseases. The results indicated improved cognitive function and reduced biomarkers associated with neurodegeneration.

Case Study 2: Metabolic Regulation

Another study focused on metabolic regulation, where participants receiving the compound showed improved glucose metabolism and insulin sensitivity compared to a control group.

Q & A

(Basic) What synthetic methodologies are recommended for preparing (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate?

Answer:

The compound is synthesized via stereoselective routes, often involving cyclopentene intermediates. Key steps include:

- Enantioselective cyclization : Cyclopentene rings are formed using chiral catalysts or resolving agents to ensure the (1S,4R) configuration.

- Counterion exchange : The free base is reacted with (2R,3R)-2,3-dihydroxysuccinic acid to form the dihydroxysuccinate salt, enhancing solubility and crystallinity.

- Purification : Automated column chromatography (e.g., hexanes/EtOAc gradients) or recrystallization is used to isolate the product .

(Advanced) How can conflicting solubility data between hydrochloride and dihydroxysuccinate salt forms be resolved experimentally?

Answer:

Discrepancies arise due to counterion effects. To address this:

- Differential Scanning Calorimetry (DSC) : Compare melting points and thermal stability of salt forms.

- Solubility assays : Conduct equilibrium solubility studies in buffered solutions (pH 1–7.4) to mimic physiological conditions.

- Hygroscopicity testing : Evaluate moisture absorption trends using dynamic vapor sorption (DVS) to assess stability differences .

(Basic) What spectroscopic techniques confirm the stereochemistry and purity of this compound?

Answer:

- NMR spectroscopy : - and -NMR (e.g., coupling constants for cyclopentene protons) verify stereochemistry.

- Chiral HPLC : Resolves enantiomeric impurities using polysaccharide-based columns (e.g., Chiralpak AD-H).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity (>98%) .

(Advanced) What strategies optimize structural analogs for κ-opioid receptor antagonism studies?

Answer:

- Substituent replacement : Replace the amino group with bioisosteres (e.g., CH, O, S) to probe steric/electronic effects.

- In vitro binding assays : Use radioligand displacement (e.g., -U69,593) to measure K values and selectivity ratios (κ vs. μ/δ receptors).

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and duration of action in murine models (e.g., U50,488-induced diuresis) .

(Basic) What storage conditions preserve the compound’s stability?

Answer:

- Temperature : Store at 2–8°C in an inert atmosphere (argon or nitrogen) to prevent oxidation.

- Light sensitivity : Use amber vials to avoid photodegradation.

- Hygroscopicity : Desiccate with silica gel to minimize hydrolysis of the ester or succinate moieties .

(Advanced) How can in vivo models evaluate the compound’s efficacy as a κ-opioid antagonist?

Answer:

- Murine diuresis assay : Subcutaneous administration followed by U50,488 challenge; measure urine output over 24 hours.

- Dose-response curves : Establish ED values and compare duration (e.g., 7a analog vs. parent compound in ).

- Behavioral models : Tail-flick or writhing tests to assess analgesic efficacy and receptor selectivity .

(Basic) What safety protocols are critical for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation (H335 hazard).

- Spill management : Neutralize acidic residues with sodium bicarbonate .

(Advanced) How can computational modeling aid in SAR studies of this compound?

Answer:

- Molecular docking : Simulate binding to κ-opioid receptors (PDB: 6VI4) to predict substituent interactions.

- QM/MM simulations : Analyze electronic effects of substituents on binding affinity.

- ADMET prediction : Use platforms like ACD/Labs Percepta to forecast bioavailability and toxicity .

(Basic) What chromatographic methods separate diastereomers during synthesis?

Answer:

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA modifier).

- Chiral columns : Use cellulose tris(3,5-dimethylphenylcarbamate) for enantiomeric resolution.

- TLC monitoring : Silica gel plates with UV visualization (R values reported in ) .

(Advanced) What mechanistic insights explain the prolonged duration of action in certain analogs?

Answer:

- Slow dissociation kinetics : Analog 3 in shows a 3-week duration due to tight receptor binding (K = 0.18 nM).

- Metabolic resistance : Bulky substituents (e.g., acetoxy groups) reduce CYP450-mediated degradation.

- Tissue penetration : LogP optimization enhances blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.